molecular formula C24H34Cl4N2 B13738065 1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride CAS No. 2056-24-8

1,10-Decanediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride

Katalognummer: B13738065
CAS-Nummer: 2056-24-8
Molekulargewicht: 492.3 g/mol
InChI-Schlüssel: JGWRCGHPVAOURY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two o-chlorobenzyl groups attached to a decanediamine backbone, with the addition of two hydrochloride groups

Vorbereitungsmethoden

The synthesis of 1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride typically involves the reaction of 1,10-decanediamine with o-chlorobenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving cell signaling and molecular interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride involves its interaction with specific molecular targets. The o-chlorobenzyl groups may play a role in binding to target molecules, while the decanediamine backbone provides structural stability. The hydrochloride groups enhance the compound’s solubility and facilitate its interaction with biological systems.

Vergleich Mit ähnlichen Verbindungen

1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride can be compared with other similar compounds, such as:

    1,10-Decanediamine, N,N’-bis(p-chlorobenzyl)-, dihydrochloride: Similar structure but with p-chlorobenzyl groups instead of o-chlorobenzyl.

    1,10-Decanediamine, N,N’-bis(o-bromobenzyl)-, dihydrochloride: Similar structure but with o-bromobenzyl groups instead of o-chlorobenzyl.

    1,10-Decanediamine, N,N’-bis(o-methylbenzyl)-, dihydrochloride: Similar structure but with o-methylbenzyl groups instead of o-chlorobenzyl. The uniqueness of 1,10-Decanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride lies in its specific substitution pattern, which can influence its reactivity and applications.

Eigenschaften

CAS-Nummer

2056-24-8

Molekularformel

C24H34Cl4N2

Molekulargewicht

492.3 g/mol

IUPAC-Name

(2-chlorophenyl)methyl-[1-[(2-chlorophenyl)methylazaniumyl]dec-1-enyl]azanium;dichloride

InChI

InChI=1S/C24H32Cl2N2.2ClH/c1-2-3-4-5-6-7-8-17-24(27-18-20-13-9-11-15-22(20)25)28-19-21-14-10-12-16-23(21)26;;/h9-17,27-28H,2-8,18-19H2,1H3;2*1H

InChI-Schlüssel

JGWRCGHPVAOURY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC=C([NH2+]CC1=CC=CC=C1Cl)[NH2+]CC2=CC=CC=C2Cl.[Cl-].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.